physical and chemical properties of (2-Methyloxiranyl)methyl methacrylate
physical and chemical properties of (2-Methyloxiranyl)methyl methacrylate
Engineering Advanced Polymer Networks: A Technical Guide to the Physical and Chemical Properties of (2-Methyloxiranyl)methyl Methacrylate
Executive Summary
(2-Methyloxiranyl)methyl methacrylate (CAS: 41768-20-1), widely known in polymer science as 2-methylglycidyl methacrylate (MGMA), is a highly specialized, dual-functional monomer. It is a critical building block in the design of advanced cross-linked block copolymers, high-performance pressure-sensitive adhesives (PSAs), and photoresists. This guide provides an authoritative synthesis of its physicochemical properties, reaction kinetics, and field-proven methodologies for integrating it into complex macromolecular architectures.
Molecular Architecture and Mechanistic Causality
MGMA features two orthogonal reactive sites: a polymerizable methacrylate vinyl group and a 2-methyl-substituted epoxide (oxirane) ring[1].
Causality in Monomer Selection: When designing cross-linkable polymers, chemists often default to standard glycidyl methacrylate (GMA). However, substituting GMA with MGMA introduces a critical mechanistic advantage: steric hindrance. The addition of the methyl group on the oxirane ring fundamentally alters the epoxide's reactivity profile. This steric bulk significantly reduces the epoxide's susceptibility to premature nucleophilic attack or auto-crosslinking at ambient temperatures, thereby dramatically enhancing the shelf-life and pot-life of pre-polymer formulations[2].
During the primary polymerization phase, the methacrylate group undergoes free radical addition, while the sterically shielded 2-methylglycidyl group remains completely intact[3]. Only upon targeted thermal activation or the introduction of specific catalysts (e.g., polyamines, anhydrides, or photoacid generators) does the ring undergo controlled opening to yield a highly robust, solvent-resistant cross-linked network.
Reaction pathways of MGMA demonstrating orthogonal reactivity.
Physicochemical Properties
Accurate baseline data is essential for stoichiometric calculations in controlled radical polymerizations. The following table summarizes the core quantitative properties of MGMA required for experimental design[1],[4].
| Property | Value | Reference / Conditions |
| CAS Number | 41768-20-1 | Standard Identification[1] |
| Molecular Formula | C8H12O3 | [1] |
| Molecular Weight | 156.18 g/mol | Computed by PubChem[4] |
| Density | 1.054 g/cm³ | At standard ambient temperature[1] |
| Boiling Point | 227.5 °C | At 760 mmHg[1] |
| Flash Point | 87.6 °C | Closed cup[1] |
| Hydrogen Bond Acceptors | 3 | Computed[4] |
| Rotatable Bonds | 4 | Conformational flexibility[4] |
Experimental Protocol: Synthesis of MGMA-Based Block Copolymers via RAFT
To leverage MGMA in advanced applications like Pickering emulsions or high-cohesion adhesives, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the industry standard[3]. RAFT provides "living" characteristics, ensuring narrow molecular weight distributions and precise block architectures.
Step-by-Step Self-Validating Methodology:
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Monomer Purification (Inhibitor Removal): Pass MGMA through a basic alumina column to remove polymerization inhibitors such as MEHQ. Self-Validation Check: A colorless eluent indicates successful gross removal. Verify absolute purity via ^1H NMR, confirming the complete absence of phenolic aromatic peaks.
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Reaction Setup: In a Schlenk flask, combine the purified MGMA, a macro-Chain Transfer Agent (macro-CTA), and a free radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene or 1,4-dioxane). Maintain a strict molar ratio (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.1) to control the target degree of polymerization[3].
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Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Causality: Ambient oxygen acts as a potent radical scavenger; failing to remove it will prematurely terminate the living radical process, resulting in dead polymer chains.
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Polymerization: Immerse the sealed flask in an oil bath pre-heated to 70 °C. Allow the reaction to proceed for 12-24 hours under constant magnetic stirring.
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Quenching and Precipitation: Quench the reaction by exposing the solution to air and rapidly cooling the flask in an ice bath. Precipitate the polymer dropwise into a 10x volume excess of cold methanol.
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Structural Characterization (Self-Validation): Analyze the dried precipitate using Gel Permeation Chromatography (GPC) to confirm a low dispersity index (Đ < 1.2). Run a subsequent ^1H NMR to quantify the retention of the intact 2-methylglycidyl oxirane rings (identifiable by characteristic shifts around 2.6–2.8 ppm).
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Thermal Curing & Crosslinking: Formulate the purified polymer with a diamine cross-linker or a thermal acid generator. Cast the formulation into a film and cure at 120 °C to trigger the epoxide ring-opening, forming a solvent-resistant acrylic rubber or pressure-sensitive adhesive[2].
Step-by-step experimental workflow for MGMA-based controlled radical polymerization.
Industrial Applications
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High-Molecular-Weight Acrylic Rubbers & PSAs: MGMA is heavily utilized as a cross-linkable monomer in the formulation of acrylic pressure-sensitive adhesives. Because the methyl group prevents premature gelation during bulk or solution polymerization, manufacturers can achieve highly uniform polymer chains. Post-curing, these polymers exhibit superior cohesion, water resistance, and high-temperature stability, leaving minimal adhesive residue upon peeling[2].
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Nanoparticle Synthesis & Emulsions: Through Polymerization-Induced Self-Assembly (PISA), MGMA-containing block copolymers can form well-defined spherical, worm-like, or vesicular nanoparticles directly in solution. The latent epoxide groups on the nanoparticle corona can then be cross-linked to "lock" the morphology, which is highly valuable for robust Pickering emulsions and targeted drug delivery vehicles[3].
References
- CAS 41768-20-1 (2-Methyloxiranyl)
- 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)
- JP3323276B2 - High molecular weight acrylic polymer and its use Source: Google Patents URL
- Cross-linked block copolymers comprising repeating units derived from monomers comprising lactam and acryloyl moieties, compositions, and applications thereof Source: Justia Patents URL
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. JP3323276B2 - High molecular weight acrylic polymer and its use - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. 2-Propenoic acid, 2-methyl-, (2-methyl-2-oxiranyl)methyl ester | C8H12O3 | CID 170576 - PubChem [pubchem.ncbi.nlm.nih.gov]
